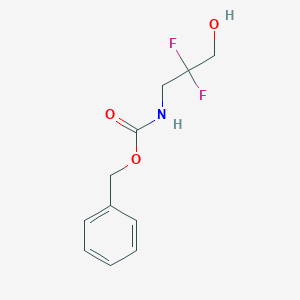

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

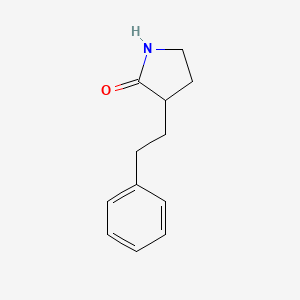

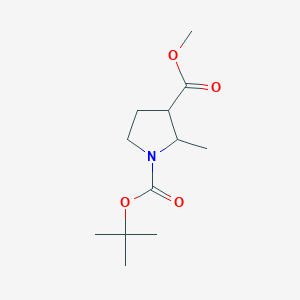

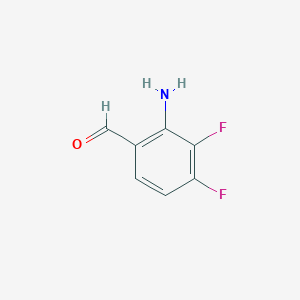

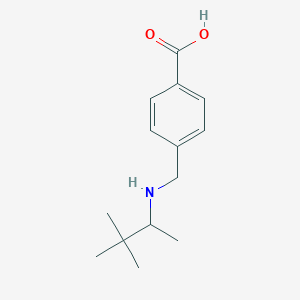

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C11H13F2NO3 . It has an average mass of 245.223 Da and a monoisotopic mass of 245.086349 Da .

Molecular Structure Analysis

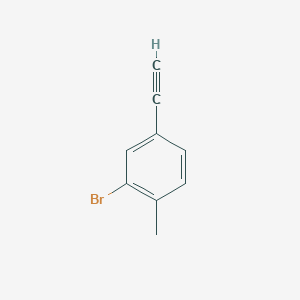

The molecular structure of Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique

Prodrug Development

Benzyl carbamates, including those derived from benzoxazolones and oxazolidinones, have been explored as potential prodrugs. For instance, N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates have been evaluated as drug delivery systems, releasing parent drugs in various pH environments. These studies highlight the use of benzyl carbamates in the development of prodrugs with controlled release characteristics (Vigroux, Bergon, & Zedde, 1995).Antitubercular Agents

Benzyl carbamates have shown significant potential as antitubercular agents. For example, (3-benzyl-5-hydroxyphenyl)carbamates demonstrated inhibitory activity against M. tuberculosis strains, indicating their potential as new antitubercular drugs (Cheng et al., 2019).Antibacterial Applications

Certain (3-benzyl-5-hydroxyphenyl)carbamates have been identified as potent inhibitors against Gram-positive bacteria, with no effect on Gram-negative bacteria. This indicates their potential as targeted antibacterial agents, with specific applications against drug-resistant strains (Liang et al., 2020).Asymmetric Synthesis

Benzyl carbamates have been used in asymmetric synthesis, particularly in the generation of enantioenriched secondary benzyl carbamates. This application is significant in the field of organic chemistry and pharmaceutical synthesis (Lange et al., 2008).Catalysis and Chemical Synthesis

Benzyl carbamates have played a role in catalytic processes, such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This indicates their utility in the synthesis of complex organic compounds (Zhang et al., 2006).Organic Synthesis Reagents

Benzyl carbamates, like benzyl isopropoxymethyl carbamate, are used as reagents in Mannich reactions, a fundamental reaction type in organic chemistry. This illustrates their versatility in facilitating various synthetic pathways (Meyer et al., 2008).Photolabile Compounds Synthesis

Carbamoyl derivatives of photolabile benzoins, including benzyl carbamates, have been synthesized for potential applications in photochemistry (Papageorgiou & Corrie, 1997).

Safety And Hazards

While specific safety and hazard information for Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is not available, a related compound, Benzyl N-(3-hydroxypropyl)carbamate, has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c12-11(13,8-15)7-14-10(16)17-6-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDMSWZFPABFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

propylamine](/img/structure/B1381508.png)